molecular formula C17H17Cl2NO3 B12111994 Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester CAS No. 937676-33-0

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester

Cat. No.: B12111994
CAS No.: 937676-33-0
M. Wt: 354.2 g/mol
InChI Key: UMCJPOZYGYQQIS-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of benzoic acid featuring a 2,5-dichlorophenoxyethylamino substituent at the 2-position and a methyl group at the 3-position.

Properties

CAS No.

937676-33-0

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 2-[2-(2,5-dichlorophenoxy)ethylamino]-3-methylbenzoate

InChI

InChI=1S/C17H17Cl2NO3/c1-11-4-3-5-13(17(21)22-2)16(11)20-8-9-23-15-10-12(18)6-7-14(15)19/h3-7,10,20H,8-9H2,1-2H3

InChI Key

UMCJPOZYGYQQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NCCOC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is further reacted with 3-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The final step involves the methylation of the ester using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Reaction Conditions Products Key Findings
Acidic (HCl, H₂O, reflux)Benzoic acid derivative with free -COOH groupHydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
Basic (NaOH, H₂O/EtOH)Sodium salt of the carboxylic acidSaponification occurs at elevated temperatures, yielding the carboxylate intermediate .

Example Reaction Pathway :

Methyl esterH+/OHCarboxylic acid+Methanol\text{Methyl ester}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic acid}+\text{Methanol}

Nucleophilic Substitution at Dichlorophenoxy Group

The 2,5-dichlorophenoxy moiety may undergo substitution under specific conditions:

Reagents Products Challenges
Alkoxides (RO⁻)Alkoxy-substituted derivativesSteric hindrance from the ethylamino group slows reactivity .
Amines (RNH₂)Aminophenoxy analogsLimited data on regioselectivity due to competing reactions at the ester .

Key Insight :
The electron-withdrawing chlorine atoms activate the phenoxy ring for nucleophilic aromatic substitution, but steric factors dominate reactivity .

Amino Group Reactivity

The ethylamino group participates in alkylation or acylation:

Reagents Products Conditions
Acetyl chlorideN-Acetyl derivativeRequires base (e.g., pyridine) to scavenge HCl .
Methyl iodideN-Methylated productConducted in polar aprotic solvents (DMF, THF) .

Limitations :

  • Secondary amine reactivity is reduced compared to primary amines.

  • Competing ester hydrolysis may occur under prolonged reaction times .

Oxidative Degradation

Oxidizing agents (e.g., KMnO₄, CrO₃) target the methyl group or aromatic rings:

Oxidizing Agent Products Observations
KMnO₄ (acidic)Carboxylic acid from methyl groupOver-oxidation of the dichlorophenoxy ring is minimized due to electron-withdrawing Cl .
Ozone (O₃)Cleavage productsLimited data; predicted to degrade the ethylamino linkage .

Photochemical Reactions

UV irradiation induces bond cleavage in halogenated aromatics:

Conditions Outcomes
λ = 254 nm (CH₃CN)Dechlorination and radical intermediates
Visible light (TiO₂ catalyst)Partial degradation to smaller aromatic fragments .

Risk of Byproducts :
Chlorinated biphenyls or dioxins may form under uncontrolled conditions .

Scientific Research Applications

Chemistry

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester serves as a vital building block in organic synthesis. It is employed as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions:

  • Oxidation : Converts to corresponding carboxylic acids using potassium permanganate or chromium trioxide.
  • Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : Electrophilic substitution on the aromatic ring can yield halogenated or nitrated derivatives.

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that it can disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in pharmaceutical applications.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. It serves as a precursor in synthesizing various pharmaceutical compounds. Its unique properties allow for the development of drugs targeting specific biological pathways.

Industry

This compound finds utility in the production of agrochemicals, dyes, and polymers. Its effective chemical properties make it suitable for creating formulations that enhance product performance in agricultural applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of benzoic acid derivatives against various pathogens. The results indicated that the compound exhibited significant activity against Gram-positive bacteria and fungi, suggesting its potential use as a natural preservative in food products.

Case Study 2: Synthetic Applications

Research detailed in Synthetic Communications highlighted the compound's role as an intermediate in synthesizing complex organic molecules. The study demonstrated efficient synthetic routes utilizing this ester to produce bioactive compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences vs. Target Compound
Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester C₁₅H₁₃Cl₂NO₂ 310.175 2,6-dichloro-3-methylphenyl amino group 3254-79-3 Direct phenylamino substituent; lacks phenoxy linker
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester Not explicitly provided 5-chloro, 3-(2,5-dichlorophenoxy)propylamino 937682-60-5 Propyl linker instead of ethyl; additional 5-chloro group
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester C₁₉H₂₂ClNO₃ 359.84 3-chloro, 3-(2,5-dimethylphenoxy)propylamino 937681-20-4 Dimethylphenoxy group; propyl linker
Diclofop methyl (2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid, methyl ester) C₁₆H₁₃Cl₂O₅ 371.18 Dichlorophenoxy-phenoxypropanoate backbone Propanoic acid core; herbicidal activity

Functional Group Analysis

  • Phenoxy vs. In contrast, 2-[(2,6-dichloro-3-methylphenyl)amino]- derivatives (e.g., ) lack the ether oxygen, reducing polarity and altering metabolic pathways .
  • Linker Chain Length :

    • Ethyl linkers (target compound) balance steric hindrance and molecular flexibility, whereas propyl linkers () may increase lipophilicity but reduce bioavailability .

Physicochemical Properties

  • Lipophilicity: The 2,5-dichlorophenoxy group in the target compound increases logP compared to dimethylphenoxy () or methylphenylamino () analogues. Propanoic acid derivatives (e.g., Diclofop methyl) exhibit higher water solubility due to the carboxylic ester .
  • Stability :

    • Methyl esters generally resist hydrolysis better than ethyl or propyl esters, enhancing shelf life .

Research Findings and Implications

  • Synthetic Routes: Methyl ester formation often employs sulfuric acid catalysis (), while amino group installation may involve reductive amination ().
  • Biological Activity :
    • Chlorine substituents enhance binding to hydrophobic enzyme pockets, as seen in NSAIDs and herbicides .
  • Toxicity Considerations: Dichlorophenoxy compounds may exhibit endocrine-disrupting effects, necessitating rigorous ecotoxicological studies .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester (CAS Number: 86308-86-3) is particularly noteworthy for its potential applications in herbicides and as therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C13H12Cl2N O3
  • Molecular Weight : 283.107 g/mol
  • LogP : 4.48 (indicating lipophilicity)
  • Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover .
  • Enzyme Interaction : In silico studies have identified that certain benzoic acid derivatives can bind to cathepsins B and L, which are involved in protein degradation processes. The activation of these enzymes suggests potential roles in modulating proteostasis and possibly influencing aging-related cellular functions .
  • Anticancer Activity : The compound has shown promise in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. In vitro studies demonstrated that this benzoic acid derivative can inhibit these proteins, leading to apoptosis in cancer cell lines .

Efficacy in Biological Assays

A summary of various studies assessing the biological activity of benzoic acid derivatives is presented below:

Study Biological Activity Assessed Findings
Proteasome activityInduced significant activation of chymotrypsin-like enzymatic activity (467.3 ± 3.9%)
Anticancer efficacyDisplayed equipotent binding to Mcl-1 and Bfl-1 with IC50 values around 100 nM
CytotoxicityExhibited growth-inhibitory effects on multiple cancer cell lines with IC50 < 30 µM

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of benzoic acid derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against human glioblastoma U251 cells. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing activity .

Case Study 2: Herbicidal Activity

The compound has been evaluated as a potential herbicide. A formulation containing this benzoic acid derivative demonstrated effective weed control in agricultural settings, suggesting its utility as an environmentally friendly herbicide alternative .

Q & A

Basic: How can researchers optimize the synthesis of this compound with multiple functional groups, ensuring regioselectivity and high yield?

Methodological Answer:
Synthesis of this compound requires careful control of reaction conditions due to competing functional groups (e.g., amine, ester, and dichlorophenoxy moieties). Key strategies include:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the secondary amine during esterification or chlorination steps, followed by acidic deprotection .
  • Stepwise Functionalization : Introduce the 2,5-dichlorophenoxy group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized ethylamine intermediate .
  • Catalysis : Employ palladium catalysts for coupling reactions to minimize side products. Monitor reaction progress with TLC or HPLC, referencing retention data from structurally similar benzoic acid esters (e.g., lists retention indices for methyl esters with varying substituents) .

Basic: What analytical techniques are recommended for characterizing this compound, especially distinguishing between positional isomers?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection. Compare retention times to known analogs (e.g., reports retention indices for methyl 3-methylbenzoate and dichloro-substituted isomers) .
  • Spectroscopy :
    • 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the dichlorophenoxy and methyl groups.
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., provides HRMS data for dihydroxybenzoic acid methyl esters as a reference) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in solid-state structures .

Advanced: How can researchers investigate the environmental degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Hydrolysis Studies : Test stability in aqueous buffers (pH 3–9) at 25–50°C, monitoring ester cleavage via LC-MS. Compare degradation kinetics to structurally related esters (e.g., discusses hydrolysis of methyl p-hydroxybenzoate) .
  • Photodegradation : Expose to UV light (254–365 nm) and identify photoproducts using GC-MS. Reference ’s data on dichlorophenoxy derivatives to predict reactive sites .
  • Soil Microcosm Experiments : Assess biodegradation in soil samples using OECD 307 guidelines. Track metabolites (e.g., dichlorophenol derivatives) via extraction and LC-MS/MS .

Advanced: What strategies are effective in resolving contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, highlights discrepancies in toxicity assays due to solvent effects .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic substitutions (e.g., varying chlorine positions, ester groups) and test in parallel. Use ’s nitro-substituted benzoic esters as a template for analog design .
  • Computational Modeling : Apply molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) and validate with in vitro enzyme inhibition assays .

Basic: What stability-indicating methods are suitable for assessing this compound under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:
    • HPLC-UV : Detect ester hydrolysis products (e.g., free benzoic acid) using methods similar to ’s ion-pair chromatography for aromatic acids .
    • FTIR : Track carbonyl group stability (ester C=O at ~1700 cm⁻¹) .
  • Kinetic Modeling : Calculate shelf life using Arrhenius equations. Reference ’s stability data for hazardous esters to design storage protocols .

Advanced: How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., fungal cytochrome P450 enzymes, given the dichlorophenoxy group’s potential antifungal activity). Validate with ’s SAR data on sulfonamide derivatives .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. Compare to known inhibitors (e.g., methyl gentisate in ) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic effects of chlorine substituents on reaction mechanisms (e.g., hydroxylation by P450 enzymes) .

Basic: What safety protocols are critical when handling this compound, given its structural complexity and potential hazards?

Methodological Answer:

  • Hazard Mitigation : Refer to GHS classifications for similar compounds (e.g., classifies sulfonamide esters as toxic H302/H315). Use fume hoods, nitrile gloves, and eye protection .
  • Waste Disposal : Quench reactive intermediates (e.g., dichlorophenol byproducts) with sodium bicarbonate before disposal. Follow protocols in ’s safety data sheets .

Advanced: How can researchers evaluate the compound’s bioavailability and metabolic fate in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via LC-HRMS. Compare to ’s data on methyl gentisate metabolism .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Apply ’s ion-pair chromatography to quantify intact compound .
  • Pharmacokinetic Modeling : Fit plasma concentration-time data to a two-compartment model, referencing ’s toxicity thresholds for dose optimization .

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